molecular formula C18H21N3O4S2 B2418002 4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 896307-26-9

4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2418002
CAS RN: 896307-26-9
M. Wt: 407.5
InChI Key: YLLNAWCPEOZXHG-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C18H21N3O4S2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The benzamido and thiophene groups could be introduced through functionalization reactions .


Molecular Structure Analysis

The molecule’s structure is characterized by a pyrrolidine ring, a benzamido group, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could undergo various reactions, including ring-opening or substitution reactions .

Scientific Research Applications

Anticancer Properties

The pyrrolidine ring in this compound contributes to its biological activity. Research suggests that derivatives of pyrrolidine exhibit potential as anticancer agents. By exploring the pharmacophore space and leveraging the non-planarity of the pyrrolidine ring, scientists have designed compounds that selectively target cancer cells. Further studies are needed to validate its efficacy and safety .

Anti-Tuberculosis Activity

Interestingly, 4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide has been investigated as an anti-tuberculosis therapeutic compound. Its effects on tuberculosis bacteria and its potential for drug development warrant further investigation .

Immunomodulation

In cell cultures, this compound has been found to stimulate monoclonal antibody (mAb) production. Understanding its impact on immune responses and its potential as an immunomodulator could be crucial for therapeutic applications .

Enantioselective Protein Binding

Due to the stereogenicity of the carbons in the pyrrolidine ring, different stereoisomers of this compound may exhibit varying biological profiles. Researchers have explored how spatial orientation and substituents influence binding to enantioselective proteins. This knowledge can guide drug design efforts .

Synthetic Strategies

Scientists have synthesized this compound through various strategies:

Physicochemical Parameters

Comparing pyrrolidine with aromatic pyrrole and cyclopentane, researchers have explored steric factors affecting biological activity. Understanding these parameters aids in designing novel pyrrolidine-based compounds .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications, particularly in medicinal chemistry. The pyrrolidine ring is a versatile scaffold in drug discovery, and compounds containing this ring have been used to treat various diseases .

properties

IUPAC Name

4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-11-12(2)26-18(15(11)16(19)22)20-17(23)13-5-7-14(8-6-13)27(24,25)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H2,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLNAWCPEOZXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

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